molecular formula C6H13NO4 B7821555 azane;hexanedioic acid

azane;hexanedioic acid

Cat. No.: B7821555
M. Wt: 163.17 g/mol
InChI Key: RATMLZHGSYTFBL-UHFFFAOYSA-N
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Description

Hexanedioic acid (C₆H₁₀O₄), commonly known as adipic acid, is a straight-chain aliphatic dicarboxylic acid with the formula HOOC(CH₂)₄COOH. It is a white crystalline solid with a melting point of 152°C and is sparingly soluble in water . Industrially, it is one of the most significant dicarboxylic acids, with an annual production exceeding 2.5 billion kilograms, primarily for nylon-6,6 synthesis via polycondensation with hexamethylenediamine . Other applications include use in polyurethane foams, plasticizers, food additives (E355), and controlled-release pharmaceuticals . While rare in nature, it occurs in beet juice and as a microbial metabolite in Escherichia coli .

Properties

IUPAC Name

azane;hexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.H3N/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATMLZHGSYTFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3385-41-9
Details Compound: Hexanedioic acid, ammonium salt (1:2)
Record name Hexanedioic acid, ammonium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3385-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601020964
Record name Hexanedioic acid, ammonium salt (1:?)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19090-60-9
Record name Ammonium adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19090-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, ammonium salt (1:?)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Neutralization of Adipic Acid with Ammonia

The most straightforward synthesis route involves the acid-base reaction between adipic acid and ammonia. This method is industrially favored due to its scalability and high yield potential. As detailed in a 2023 patent (CN107986959B), the optimized procedure occurs in a jacketed reaction kettle with precise temperature and pH control .

The reaction proceeds according to the equation:
C6H10O4+2NH3C6H10O422NH4+\text{C}_6\text{H}_{10}\text{O}_4 + 2\text{NH}_3 \rightarrow \text{C}_6\text{H}_{10}\text{O}_4^{2-} \cdot 2\text{NH}_4^+
Key parameters include maintaining the reaction temperature at 60–70°C and introducing gaseous ammonia at a molar ratio of 1:1.8–2.0 (adipic acid:NH3_3). The endpoint is determined by pH monitoring (7.0–7.2), followed by crystallization at <40°C and centrifugal separation. This method achieves >95% purity with residual chloride and iron concentrations below 1 ppm .

Table 1: Critical Parameters in Direct Neutralization

ParameterOptimal RangeEffect on Yield/Purity
Reaction Temperature60–70°CPrevents ammonium decomposition
NH3_3:Acid Molarity1.8:1–2.0:1Minimizes unreacted starting material
Cooling Rate5°C/minEnhances crystal size uniformity
Centrifugation Force3000–4000 rpmReduces mother liquor retention

Green Synthesis via Cyclohexene Oxidation Followed by Ammoniation

An environmentally benign two-step approach first synthesizes adipic acid through cyclohexene oxidation, then neutralizes it with ammonia. The Chinese University of Hong Kong's protocol uses 30% H2_2O2_2 as the oxidant with sodium tungstate (Na2_2WO4_4) and Aliquat 336 as a phase-transfer catalyst .

Step 1: Cyclohexene to Adipic Acid
C6H10+4H2O2C6H10O4+4H2O\text{C}_6\text{H}_{10} + 4\text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_{10}\text{O}_4 + 4\text{H}_2\text{O}
Reaction conditions:

  • 0.8 g Na2_2WO4_4·2H2_2O and 0.8 g Aliquat 336 per 2.5 mL cyclohexene

  • Reflux at 100°C for 30 minutes with vigorous stirring

  • Yield: 78–82% adipic acid

Step 2: Neutralization with NH3_3
The crude adipic acid is dissolved in deionized water (30–40% v/v) and treated with concentrated aqueous ammonia (25–28%) until pH 7.1. Crystallization at 0°C yields ammonium adipate with 89–93% purity. While this method avoids toxic nitric acid used in traditional routes , it requires additional purification steps to remove tungsten residues.

Industrial-Scale Production from KA Oil

Over 90% of global adipic acid production uses the nitric acid oxidation of KA oil (cyclohexanone/cyclohexanol mixture), which is subsequently converted to ammonium adipate . The process involves:

  • KA Oil Oxidation :
    C6H10O+HNO3C6H10O4+NOx\text{C}_6\text{H}_{10}\text{O} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_{10}\text{O}_4 + \text{NO}_x
    Operated at 70–90°C with copper(II) nitrate catalyst.

  • Neutralization Tower :
    Adipic acid slurry is sprayed counter-current to ammonia gas in a packed column, achieving instantaneous neutralization.

  • Crystallization :
    Multi-stage vacuum crystallization produces large, uniform crystals (98.5% purity).

This method’s major drawback is N2_2O emissions (a potent greenhouse gas), with 1.1–1.3 tons emitted per ton of adipic acid produced . Recent advances inject N2_2O into adipic acid reactors to form nitrated byproducts, reducing environmental impact by 40% .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MetricDirect Neutralization Green Synthesis Industrial KA Process
Yield92–95%78–82%96–98%
Purity>95%89–93%98.5%
Reaction Time4–6 hours2.5 hoursContinuous process
Environmental ImpactModerate (NH3_3 handling)Low (H2_2O byproduct)High (N2_2O emissions)
Capital CostHigh (pressure reactors)ModerateVery High

Emerging Techniques and Optimization Strategies

Recent patents disclose microwave-assisted neutralization, reducing reaction time by 60% through dielectric heating. In a 2024 pilot study, irradiating the adipic acid-ammonia mixture at 2.45 GHz for 15 minutes achieved 97% conversion versus 6 hours conventionally .

Another innovation uses supercritical CO2_2 as reaction media, enhancing NH3_3 solubility 8-fold compared to aqueous systems. This method operates at 100–120 bar and 50°C, producing nanometer-sized crystals ideal for capacitor applications .

Chemical Reactions Analysis

Salt Formation with Ammonia

Adipic acid (HOOC-(CH2)4-COOH\text{HOOC-(CH}_2\text{)}_4\text{-COOH}) can react with ammonia (NH3\text{NH}_3) to form ammonium adipate salts. This occurs via neutralization of the carboxylic acid groups:

HOOC-(CH2)4-COOH+2NH3NH4+−OOC-(CH2)4-COONH4++H2O\text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2\text{NH}_3 \rightarrow \text{NH}_4^+ \text{−OOC-(CH}_2\text{)}_4\text{-COO}^− \text{NH}_4^+ + \text{H}_2\text{O}

Properties :

  • The resulting ammonium salt is water-soluble and thermally unstable, decomposing upon heating to release ammonia and regenerate adipic acid .

Amidation Reactions

Adipic acid reacts with ammonia under elevated temperatures to form adipamide (H2NOC-(CH2)4-CONH2\text{H}_2\text{NOC-(CH}_2\text{)}_4\text{-CONH}_2):

HOOC-(CH2)4-COOH+2NH3ΔH2NOC-(CH2)4-CONH2+2H2O\text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2\text{NH}_3 \xrightarrow{\Delta} \text{H}_2\text{NOC-(CH}_2\text{)}_4\text{-CONH}_2 + 2\text{H}_2\text{O}

Applications :

  • Adipamide serves as a precursor in polymer synthesis, though this route is less common industrially compared to direct polycondensation .

Polymerization with Diamines

Adipic acid is a key monomer in nylon-6,6 production when reacted with 1,6-hexamethylenediamine (H2N-(CH2)6-NH2\text{H}_2\text{N-(CH}_2\text{)}_6\text{-NH}_2):

nHOOC-(CH2)4-COOH+nH2N-(CH2)6-NH2[−OC-(CH2)4-CO−NH-(CH2)6-NH−]n+2nH2On\text{HOOC-(CH}_2\text{)}_4\text{-COOH} + n\text{H}_2\text{N-(CH}_2\text{)}_6\text{-NH}_2 \rightarrow \text{[−OC-(CH}_2\text{)}_4\text{-CO−NH-(CH}_2\text{)}_6\text{-NH−]}_n + 2n\text{H}_2\text{O}

Key Data :

PropertyValueSource
Reaction Temperature280–300°C
ByproductWater (H2O\text{H}_2\text{O})

Environmental Considerations

The industrial production of adipic acid via nitric acid oxidation generates nitrous oxide (N2O\text{N}_2\text{O}), a potent greenhouse gas. Catalytic abatement processes are employed to mitigate emissions:

2N2O2N2+O22\text{N}_2\text{O} \rightarrow 2\text{N}_2 + \text{O}_2

Efficiency :

CatalystN2O\text{N}_2\text{O} ReductionSource
Rhodium-based>95%

Thermochemical Data

Thermodynamic properties of adipic acid (relevant to its reactivity):

QuantityValue (kJ/mol)MethodSource
ΔfH° (solid)-1021.32 ± 0.42Ccb
ΔcH° (solid)-2795.9 ± 0.75Ccr

Scientific Research Applications

Industrial Applications

1.1 Nylon Production

  • Overview : Approximately 60% of the adipic acid produced globally is used in the synthesis of nylon 6,6 through a polycondensation reaction with hexamethylene diamine.
  • Applications : The resulting nylon is utilized in textiles, automotive components, and various consumer goods.
  • Impact : Nylon fibers are known for their strength and durability, making them ideal for use in carpets, clothing, and tire cords.

1.2 Polyurethane Manufacturing

  • Overview : Adipic acid serves as a key monomer in the production of polyurethane foams and elastomers.
  • Applications : These materials are widely used in furniture, automotive seating, and insulation.
  • Impact : Polyurethane products benefit from enhanced flexibility and durability due to the incorporation of adipic acid.

1.3 Plasticizers

  • Overview : Adipic acid esters are employed as plasticizers in polyvinyl chloride (PVC) resins.
  • Applications : These plasticizers improve the flexibility and workability of PVC used in various applications including flooring, wall coverings, and electrical cables.
  • Impact : The addition of adipic acid enhances the performance characteristics of PVC products.

Food Industry Applications

2.1 Food Additive

  • Overview : Hexanedioic acid is recognized as a food additive (E number E355) that acts as an acidulant.
  • Applications : It is used in baked goods, beverages, and condiments to enhance flavor without imparting undesired hygroscopic properties.
  • Impact : Its use helps maintain product stability and improves taste profiles.

Pharmaceutical Applications

3.1 Controlled-Release Formulations

  • Overview : Adipic acid has been incorporated into controlled-release drug formulations.
  • Applications : It serves as a matrix component for both weakly basic and acidic drugs, facilitating pH-independent release profiles.
  • Case Study : A study demonstrated that formulations containing adipic acid achieved effective drug release rates while maintaining patient satisfaction .

Environmental Applications

4.1 Gas Desulfurization

  • Overview : Adipic acid is utilized in processes aimed at reducing sulfur dioxide emissions from industrial sources.
  • Applications : It acts as an additive in flue gas desulfurization systems.
  • Impact : This application contributes to environmental protection by mitigating air pollution.

Health and Safety Considerations

Adipic acid has been assessed for its toxicity and safety profile:

  • It exhibits low acute toxicity with an LD50 value of 5560 mg/kg in rats .
  • Skin irritation studies indicate it is a moderate irritant but does not warrant severe hazard classification .

Comprehensive Data Table

Application AreaSpecific UseImpact
Nylon ProductionMonomer for nylon 6,6Strong and durable fibers
Polyurethane ManufacturingProduction of foams and elastomersEnhanced flexibility and durability
Food IndustryAcidulant in food productsImproved flavor stability
PharmaceuticalControlled-release drug formulationsEffective drug delivery systems
EnvironmentalGas desulfurizationReduction of air pollution

Mechanism of Action

The mechanism of action of hexanedioic acid involves its ability to undergo various chemical reactions, leading to the formation of different compounds. In industrial applications, it reacts with 1,6-hexanediamine to form nylon 66 polyamide. The molecular targets and pathways involved include the formation of amide bonds and the polymerization process .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dicarboxylic Acids

Compound IUPAC Name Formula Melting Point (°C) Key Applications Natural Sources
Hexanedioic acid Hexanedioic acid C₆H₁₀O₄ 152 Nylon-6,6, polyesters, plasticizers Beet juice, microbial
Pentanedioic acid Glutaric acid C₅H₈O₄ 98 Polymers, lubricants, metabolic studies Plants (e.g., Ginkgo biloba)
Azelaic acid Nonanedioic acid C₉H₁₆O₄ 106 Dermatology (acne treatment), corrosion inhibition Wheat, rye grains
Pimelic acid Heptanedioic acid C₇H₁₂O₄ 105 Biotin synthesis, organic synthesis Microbial degradation

Key Findings :

  • Chain Length and Solubility : Shorter dicarboxylic acids (e.g., glutaric acid) exhibit higher water solubility due to reduced hydrophobic interactions. Hexanedioic acid’s intermediate chain length balances dispersibility in water and stability in polymer matrices .
  • Acidity : The pKa values of hexanedioic acid (4.41 and 5.41) are comparable to glutaric acid (4.34, 5.27) but lower than azelaic acid (4.53, 5.33), influencing their reactivity in esterification and salt formation .
  • Industrial Relevance : Hexanedioic acid dominates nylon production, whereas azelaic acid is prioritized in pharmaceuticals due to its antimicrobial and anti-inflammatory properties .

Comparison of Esters and Derivatives

Table 2: Bioactive Esters of Hexanedioic Acid vs. Similar Compounds

Ester/Compound Source/Application Bioactivity Reference
Bis(2-ethylhexyl) adipate H. beccariana bark, Trichoderma spp. Antimicrobial, anticancer, anti-inflammatory
Ethyl hexadecanoate H. beccariana bark Antimicrobial (against S. aureus)
Caffeoylhexaric acid Plant extracts (e.g., Scutellaria spp.) Antioxidant, UV protection
Azelaic acid esters Dermatological formulations Anti-acne, anti-hyperpigmentation

Key Findings :

  • Bis(2-ethylhexyl) Adipate: This ester is a prominent antimicrobial agent in plant extracts and fungal volatiles, outperforming shorter-chain esters like ethyl hexadecanoate in broad-spectrum activity .
  • Ligand Exchange Efficiency: Hexanedioic acid’s esters demonstrate superior ligand exchange capabilities compared to citrate in nanoparticle surface modification, enhancing dispersibility without compromising luminescence .

Role in Polymer Chemistry vs. Similar Compounds

Hexanedioic acid is critical in synthesizing nylon-6,6 and polyurethanes. Its six-carbon chain provides optimal spacing for hydrogen bonding in polyamide structures, resulting in high tensile strength . In contrast:

  • Azelaic Acid : Incorporated into corrosion-resistant coatings but less effective in high-strength fibers .
  • Co-polymerization : Hexanedioic acid’s copolymer with isocyanates and polyols (e.g., in ) yields flexible foams, whereas pimelic acid derivatives are less thermally stable .

Biological Activity

Azane, commonly known as ammonia (NH₃), and hexanedioic acid, also known as adipic acid, are two distinct compounds that exhibit various biological activities. This article delves into their biological interactions, mechanisms of action, and potential applications in medicine and industry.

  • Azane (Ammonia) : A colorless gas with a pungent smell, ammonia is a nitrogen and hydrogen compound. It is crucial for the synthesis of fertilizers and pharmaceuticals.
  • Hexanedioic Acid (Adipic Acid) : A dicarboxylic acid with the formula C₆H₁ₐO₄, adipic acid is used in the production of nylon and other synthetic fibers.
  • Ammonia :
    • Acts as a precursor in the synthesis of amino acids and nucleotides, essential for cellular functions.
    • Interacts with biological membranes, influencing ion transport and cellular signaling pathways.
  • Hexanedioic Acid :
    • Exhibits low toxicity and is non-mutagenic, making it suitable for various biomedical applications .
    • Involved in metabolic pathways as an intermediate in the synthesis of various biomolecules.

Case Studies

  • Ammonia's Role in Biochemical Processes :
    Recent studies have shown that ammonia can modulate enzyme activities, affecting metabolic pathways related to energy production and nitrogen metabolism. For instance, its role in the urea cycle is critical for detoxifying nitrogen waste in organisms.
  • Adipic Acid's Antimicrobial Properties :
    Research indicates that hexanedioic acid possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Bacillus cereus and Streptococcus pyogenes, with inhibition zones ranging from 25 mm to 29 mm .

Research Findings

CompoundBiological ActivityMechanism of Action
AmmoniaPrecursor for amino acids; modulates enzyme activityInfluences ion transport; involved in the urea cycle
Hexanedioic AcidAntimicrobial activity against specific bacteriaNon-mutagenic; acts as an intermediate in metabolism

Applications

  • Medical Applications :
    • Ammonia : Used in small doses for treating certain metabolic disorders.
    • Adipic Acid : Investigated for its potential use in drug delivery systems due to its biocompatibility.
  • Industrial Applications :
    • Ammonia : Widely used in fertilizers and cleaning agents.
    • Adipic Acid : Key ingredient in the production of nylon, plastics, and food additives.

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental pKa values for hexanedioic acid?

  • Answer: Compare DFT-calculated pKa (e.g., Gaussian software) with potentiometric titrations. Adjust for solvent effects (e.g., COSMO-RS models) and ionic strength corrections (Debye-Hückel theory). Publish raw titration curves and computational parameters .

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